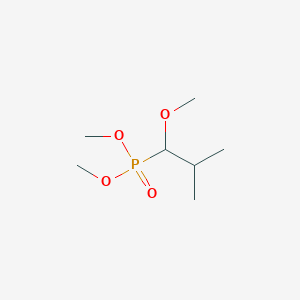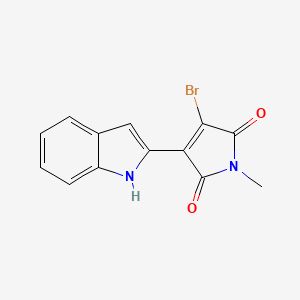
3-Hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the class of oxindoles Oxindoles are a group of compounds characterized by a bicyclic structure consisting of an indole fused with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of N-phenylglycine derivatives with hexyl halides under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a polar solvent like ethanol or dimethyl sulfoxide. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired oxindole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxindoles, hydroxy derivatives, and other functionalized compounds that retain the core oxindole structure .
Scientific Research Applications
3-Hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,3-dihydro-2H-indol-2-one: Lacks the hexyl group, making it less hydrophobic.
3-Hexyl-1,3-dihydro-2H-indol-2-one: Lacks the phenyl group, affecting its aromaticity and potential interactions.
3,3-Bis(4-acetoxyphenyl)-1,3-dihydro-2H-indol-2-one: Contains two acetoxyphenyl groups, significantly altering its chemical properties
Uniqueness
3-Hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one is unique due to the presence of both hexyl and phenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
62524-09-8 |
|---|---|
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-hexyl-3-phenyl-1H-indol-2-one |
InChI |
InChI=1S/C20H23NO/c1-2-3-4-10-15-20(16-11-6-5-7-12-16)17-13-8-9-14-18(17)21-19(20)22/h5-9,11-14H,2-4,10,15H2,1H3,(H,21,22) |
InChI Key |
OILLRFLYMHJOHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


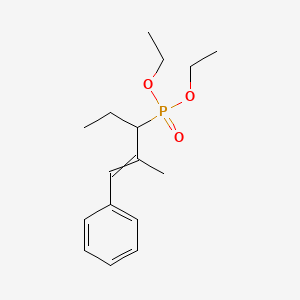
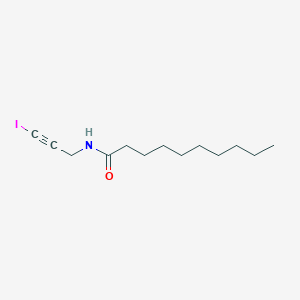
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)

![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)

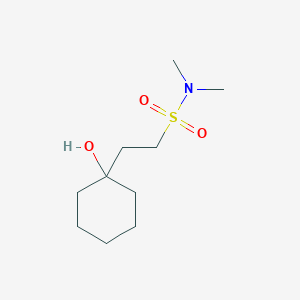
![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)
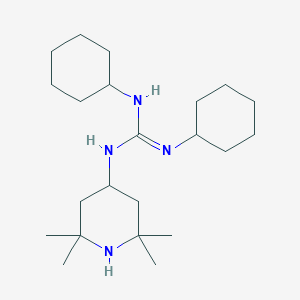
![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)
